3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-propynyl)-2(1H)-pyridinone
Overview
Description
Scientific Research Applications
Chemical Synthesis and Molecular Structures
Precursors for Pyridinone Ortho-quinodimethanes : Sulfolene pyridinones, related to the queried compound, have been used as precursors for pyridinone ortho-quinodimethanes, which were trapped by reaction with dienophiles for chemical synthesis (Govaerts et al., 2002).
Synthesis of Novel Substituted Benzothiazepines : A study on the efficient synthesis of novel substituted 1,5-benzothiazepines incorporating the sulfonyl group, which is a part of the chemical structure of the queried compound, has been conducted (Chhakra et al., 2019).
Properties of Fluorinated Polyamides : Research on the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups, similar to the queried compound, has been done. These studies focus on the properties of fluorinated polyamides containing pyridine and sulfone moieties (Liu et al., 2013).
Crystal Structures and Molecular Interactions
Crystal Structures of Pyrimethaminium Benzenesulfonate : A study of the crystal structures of pyrimethaminium benzenesulfonate monohydrate, which includes components structurally similar to the queried compound, highlighted the role of the sulfonic acid group in mimicking carboxylate anions (Balasubramani et al., 2007).
Synthesis of 1-(Arylsulfonyl)pyrrolidines : The synthesis of pyrrolidine-1-sulfonylarene derivatives, involving compounds related to the queried chemical, has been researched (Smolobochkin et al., 2017).
Application in Chemiluminescence
- Chemiluminescence of Sulfanyl-Substituted Bicyclic Dioxetanes : Research has been conducted on the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, relevant to the sulfone moiety in the queried compound (Watanabe et al., 2010).
Pharmaceutical Applications
Antimicrobial Activity of Phenyl Sulfonyl Pyrazoline Derivatives : The synthesis and antimicrobial activity of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives, which are structurally related to the queried compound, were explored (Shah et al., 2014).
L-type Calcium Channel Blockers : The stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a blocker of cardiovascular L-type calcium channels, was studied, showcasing the relevance of similar compounds in pharmaceutical applications (Carosati et al., 2009).
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4,6-dimethyl-1-prop-2-ynylpyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c1-4-9-18-12(3)10-11(2)15(16(18)19)22(20,21)14-7-5-13(17)6-8-14/h1,5-8,10H,9H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRXSOZRZWKFPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC#C)S(=O)(=O)C2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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